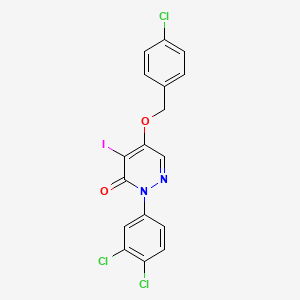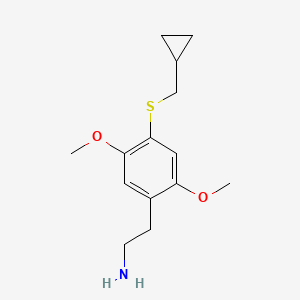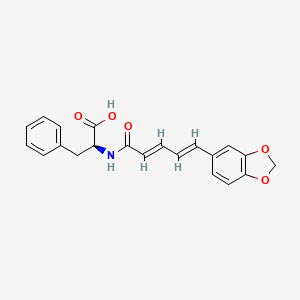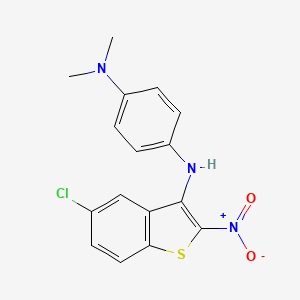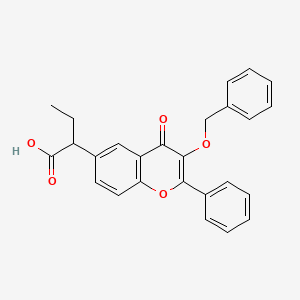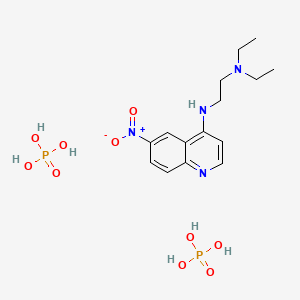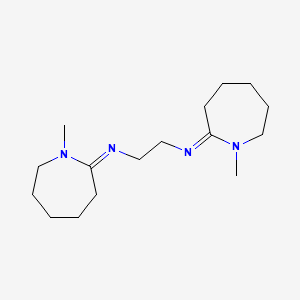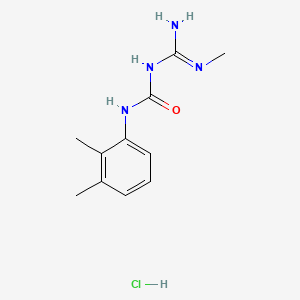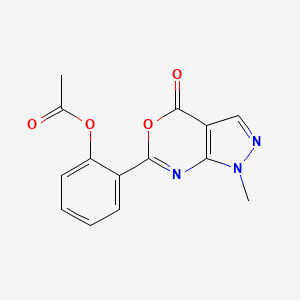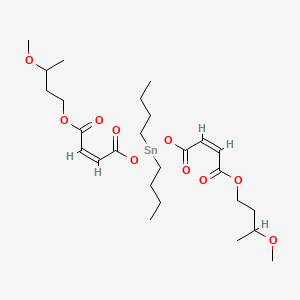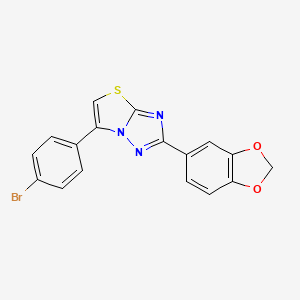
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a butynyl group, bis(2-chloroethyl)amine moiety, and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-butyn-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxy group may also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)amine: Lacks the butynyl and methoxy groups, making it less complex.
2-Butyn-1-amine: Does not contain the bis(2-chloroethyl)amine moiety.
4-Methoxy-2-butyn-1-amine: Similar structure but without the bis(2-chloroethyl)amine group.
Uniqueness
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
73401-50-0 |
|---|---|
Fórmula molecular |
C9H16Cl3NO |
Peso molecular |
260.6 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-methoxybut-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15Cl2NO.ClH/c1-13-9-3-2-6-12(7-4-10)8-5-11;/h4-9H2,1H3;1H |
Clave InChI |
XKEWDZWZVBVRBH-UHFFFAOYSA-N |
SMILES canónico |
COCC#CCN(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


